molecular formula C27H29N3O2S B2699189 2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine CAS No. 477848-88-7

2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine

Cat. No. B2699189
CAS RN: 477848-88-7
M. Wt: 459.61
InChI Key: MRMFHDWWKPRRHM-UHFFFAOYSA-N
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Description

This compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . The specific substitutions on this compound, such as the ethylbenzyl sulfanyl group and the dimethoxy-phenethyl group, could potentially give it unique properties, but without specific studies or data, it’s hard to say what those might be.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a quinazoline core with various substitutions. These include an ethylbenzyl sulfanyl group, a dimethoxy group, and a phenethyl group . These groups are likely to influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfanyl group might be involved in redox reactions, while the dimethoxy group could potentially undergo reactions involving the cleavage of the ether bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfanyl group could potentially make the compound more polar and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's derivatives, including amino- and sulfanyl-derivatives of benzoquinazolinones, have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. These derivatives have shown potential in anticancer activity, particularly against HT29 and HCT116 cell lines, indicating the significance of these compounds in medicinal chemistry (Nowak et al., 2015).

Biological Activities

  • Homobivalent dimers of quinazolinimines, structurally related to the queried compound, have been identified as novel inhibitors of cholinesterases, with significant selectivity toward butyrylcholinesterase. These findings suggest potential therapeutic applications in diseases related to cholinesterase dysfunction (Decker, 2006).
  • Further research into quinazolinone derivatives has revealed compounds with moderate antitumor effects, highlighting their potential in cancer treatment protocols. Specific derivatives suppressed tumor growth by 50-60%, showcasing the therapeutic promise of these chemical entities (Markosyan et al., 2008).

Advanced Synthesis Techniques

  • Studies have also focused on the development of novel synthesis methods for quinazolinone derivatives, offering a foundation for future pharmaceutical development and the exploration of new therapeutic agents. These synthesis methods are crucial for expanding the chemical diversity and biological applicability of quinazolinone-based compounds (Markosyan et al., 2019).

Mechanism of Action

Without specific studies or data, it’s hard to predict the exact mechanism of action of this compound. Its activity would likely depend on how the compound interacts with other molecules in a given system .

Safety and Hazards

Without specific safety data or studies, it’s difficult to provide detailed information on the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in various fields, such as medicinal chemistry, based on the properties of its functional groups .

properties

IUPAC Name

2-[(4-ethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-(2-phenylethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c1-4-19-10-12-21(13-11-19)18-33-27-29-23-17-25(32-3)24(31-2)16-22(23)26(28)30(27)15-14-20-8-6-5-7-9-20/h5-13,16-17,28H,4,14-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMFHDWWKPRRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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